molecular formula C5H9NO B014391 1-Methylpyrrolidinone-5,5,-d2 CAS No. 128991-09-3

1-Methylpyrrolidinone-5,5,-d2

Cat. No. B014391
M. Wt: 101.14 g/mol
InChI Key: SECXISVLQFMRJM-APZFVMQVSA-N
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Description

1-Methylpyrrolidinone-5,5,-d2 is a specialty product used in proteomics research . It has a molecular formula of C5H7D2NO and a molecular weight of 101.14 .


Physical And Chemical Properties Analysis

1-Methylpyrrolidinone-5,5,-d2 is a liquid at room temperature and has a boiling point of 53-54°C .

Scientific Research Applications

  • Chemistry Applications :

    • It is involved in the synthesis of 1-methyl-2-fluoro-4,5-dicyanoimidazole, a compound with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
    • Another key application is in the synthesis of Tris(imidazo)-1,3,5-triazine-2,3,5,6,8,9-hexacarbonitrile, a chemical with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
  • Biomedical Research :

    • Methylpyrrolidinone chitosan promotes osteoconduction, filling the space left after wisdom tooth avulsion with newly formed bone tissue, thus improving the healing process (Muzzarelli et al., 1993).
    • It also favors mineralization in an animal model of bone defects, showing its osteoconductive properties (Muzzarelli et al., 1993).
    • The MPC-bFGF combination is intended for treating wound healing deficiencies and has sustained release of biologically active bFGF from the fleeces (Berscht et al., 1994).
  • Environmental and Material Science :

    • TiO2 and Cs3PW12O40 photocatalyze the oxidative destruction of N-methylpyrrolidinone in water, generating N-methylsuccinimide and succinimide intermediates, important in environmental chemistry (Friesen, Headley, & Langford, 1999).
    • It is used in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts for regenerative hydroperoxide system and catalytic substrate oxidation, relevant in chemical synthesis processes (Patton & Drago, 1993).
  • Other Applications :

    • The reaction of atomic carbon with N-methylpyrrole generates the N-methyl-3-dehydropyridinium ylid, which can be trapped with hydrogen halides or CO2 (Pan & Shevlin, 1997).
    • N-Butylpyrrolidinone, a non-toxic alternative to N-methylpyrrolidinone, is used in cross-coupling reactions and other organic syntheses (Sherwood et al., 2016).
    • MPC microspheres could be a suitable nasal delivery system for the administration of metoclopramide (Gavini et al., 2008).

properties

IUPAC Name

5,5-dideuterio-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECXISVLQFMRJM-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(=O)N1C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidinone-5,5,-d2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Mazzocchi, J Thomas, F Danisi - The Journal of Organic …, 1979 - ACS Publications
Irradiation of la was carried out at 50 torr and the IR spectrum of the ethylene obtained showed an out-of-plane bending deformation at 1384 cm-1, consistent with that re-ported for 2d, …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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